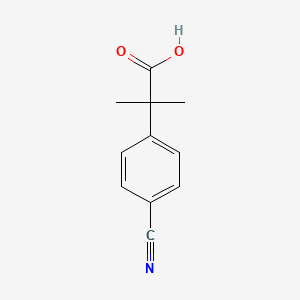

2-(4-Cyanophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGGHYKAYNGJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000804-51-2 | |

| Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Cyanophenyl 2 Methylpropanoic Acid

Established Synthetic Routes and Precursors

Established methods for synthesizing the 2-(4-Cyanophenyl)-2-methylpropanoic acid core primarily rely on the alkylation of precursors followed by hydrolysis.

The most direct and commonly cited pathway involves a two-step process starting from a more readily available precursor, methyl (4-cyanophenyl)acetate. chemicalbook.com This process includes:

Alkylation : The α-carbon of methyl (4-cyanophenyl)acetate is dimethylated using a suitable methylating agent. This reaction forms the intermediate, methyl 2-(4-cyanophenyl)-2-methylpropanoate. chemicalbook.com

Hydrolysis : The resulting methyl ester is then hydrolyzed, typically under acidic conditions, to yield the final carboxylic acid product, this compound.

An analogous strategy has been described for a similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, which involves the methylation of the benzylic carbon of a 4-bromophenylacetic acid ester. google.comgoogle.com This highlights a general and robust strategy for creating α,α-disubstituted phenylpropanoic acids. However, industrial application of this type of synthesis can present challenges, such as the use of expensive or hazardous reagents and solvents. google.com

The alkylation of methyl (4-cyanophenyl)acetate to its dimethylated ester intermediate is well-documented. A 2018 protocol demonstrated a highly efficient synthesis achieving a 98% yield of methyl 2-(4-cyanophenyl)-2-methylpropanoate. chemicalbook.com The reaction employs a strong base to deprotonate the α-hydrogen, facilitating a nucleophilic attack on the methylating agent. The subsequent hydrolysis is a standard ester cleavage reaction. Key components of this established route are detailed in the table below.

| Step | Precursor/Intermediate | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Alkylation | Methyl (4-cyanophenyl)acetate | Iodomethane | Sodium hydride (60% in oil) | N,N-dimethylformamide (DMF) | 0-35°C, 2 hours | 98% (for ester) | chemicalbook.com |

| Hydrolysis | Methyl 2-(4-cyanophenyl)-2-methylpropanoate | Aqueous HCl | N/A | - | - | - |

The workup procedure for the alkylation step typically involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate, and purification via silica (B1680970) gel column chromatography. chemicalbook.com

Advanced Synthetic Techniques and Methodological Innovations

While established routes are effective, modern synthetic chemistry emphasizes efficiency, diversity, and sustainability. Advanced techniques are therefore being explored for the synthesis of this compound and its structural analogs.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly generating molecular complexity and diverse chemical libraries. nih.govnih.govgrafiati.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are highly applicable to the synthesis of its analogs.

Derivatives of cyanoacetic acid are versatile starting materials for a variety of MCRs, such as the Gewald three-component reaction. nih.govresearchgate.net By replacing the target molecule's carboxylic acid with other functional groups or by using its precursors in MCRs, a wide array of structurally diverse analogs can be accessed. For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are renowned for their ability to produce peptide-like scaffolds from a set of simple starting components. nih.govnih.gov

| Multicomponent Reaction | Typical Components | Relevance to Analog Synthesis |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Can incorporate a cyanophenyl-containing amine or aldehyde to create complex α-acetamido carboxamide analogs. nih.govgrafiati.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Allows for the synthesis of α-acyloxy carboxamide analogs. nih.gov |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | A classic method for synthesizing α-aminonitriles, which can be precursors to amino acid analogs. nih.govnih.gov |

| Gewald Reaction | Aldehyde/Ketone, α-cyanoester, Sulfur | Can produce highly substituted 2-aminothiophenes, demonstrating the utility of cyano-functionalized building blocks. nih.govresearchgate.net |

The application of MCRs represents a time- and cost-effective strategy that aligns with the principles of green chemistry by improving atom economy. nih.gov

The structure of this compound features a quaternary α-carbon bonded to two identical methyl groups, making the molecule achiral. Consequently, stereoselective synthesis is not required for the preparation of this specific compound.

However, stereoselectivity becomes critically important in the synthesis of analogs where the two methyl groups are replaced with different substituents, thereby creating a chiral center. In such cases, enantioselective synthesis would be necessary to produce a single enantiomer. Methodologies to achieve this include:

Use of Chiral Catalysts : Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can guide the reaction to favor the formation of one enantiomer over the other. For example, chiral phosphoric acids have been successfully used as catalysts in enantioselective Povarov reactions to create complex chiral molecules. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials from natural sources.

These strategies would be indispensable for synthesizing optically active analogs of this compound for applications where specific stereochemistry is required.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The established synthesis of this compound has several aspects that could be improved from a green chemistry perspective. The use of sodium hydride, a highly flammable and hazardous reagent, and solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are areas for potential improvement. google.com

Innovations in the synthesis of analogous compounds offer a roadmap for developing a more sustainable process. A notable example is the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, where a novel method was developed for the selective bromination of 2-methyl-2-phenylpropanoic acid. google.comgoogle.com This improved process utilizes water as the reaction medium, successfully avoiding toxic and environmentally harmful halogenated solvents like carbon tetrachloride. google.comgoogle.com

Applying these principles to the synthesis of the target compound could involve:

Solvent Replacement : Investigating the use of greener solvents or aqueous media to replace traditional organic solvents.

Alternative Reagents : Replacing hazardous reagents like sodium hydride with less dangerous alternatives.

Catalysis : Employing catalytic methods to reduce the stoichiometric use of reagents, thereby minimizing waste.

Atom Economy : Utilizing reactions with high atom economy, such as MCRs, which incorporate a majority of the atoms from the reactants into the final product. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

The strategic derivatization of lead compounds is a cornerstone of modern medicinal chemistry and materials science. This compound serves as a versatile scaffold, offering multiple points for chemical modification. These modifications are aimed at generating analogs with tailored properties, constructing larger molecular frameworks, and incorporating the moiety into complex biomolecules. The primary sites for derivatization are the carboxylic acid group, the aromatic cyano group, and the phenyl ring itself.

**2.3. Derivatization and Analog Generation Strategies

The generation of derivatives and analogs from this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new chemical entities with novel properties. Synthetic efforts are typically directed at the two primary functional groups—the carboxylic acid and the nitrile—or at the aromatic core.

The synthesis of structurally related derivatives primarily involves modifications of the carboxylic acid function to produce esters and amides, or alterations to the cyanophenyl ring to generate analogs with different electronic and steric properties.

The conversion of the carboxylic acid to an ester or amide is a common and straightforward derivatization strategy. Esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. Amide synthesis is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be used to facilitate amide bond formation under milder conditions. The reaction of esters with ammonia (B1221849) or amines is another established method for amide preparation. nih.govgoogle.com

Analog generation often involves replacing the cyano group with other substituents to probe its role in molecular interactions. For example, analogs where the cyano group is replaced by a halogen, such as bromine, have been synthesized. google.comgoogle.com The synthesis of a bromo-analog, 2-(4-bromophenyl)-2-methylpropanoic acid, can be achieved via electrophilic bromination of 2-methyl-2-phenylpropanoic acid. google.com Such modifications can significantly alter the electronic nature of the aromatic ring and its potential for hydrogen bonding or other interactions. nih.gov

| Derivative Type | General Structure | Synthetic Strategy | Key Reagents |

|---|---|---|---|

| Ester |  | Fischer Esterification or Alkylation | R'-OH, H₂SO₄; or R'-X, Base |

| Amide |  | Amide Coupling | SOCl₂, then HNR'R''; or DCC/HATU, HNR'R'' |

| Halo-Analog | %E2%82%82-COOH) | Electrophilic Aromatic Substitution | Br₂, FeBr₃ |

Post-synthetic functionalization refers to the chemical modification of the fully formed this compound molecule to introduce new reactive handles. These handles can then be used to construct more complex scaffolds. The nitrile and carboxylic acid groups are prime targets for such transformations. bohrium.com

The nitrile group is remarkably versatile and can be converted into several other functional groups. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid. This transformation is useful for altering solubility and hydrogen bonding capabilities.

Reduction: The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, nucleophilic site into the molecule, enabling a wide range of subsequent reactions, such as amide or sulfonamide formation.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry, offering similar acidity but different metabolic stability and lipophilicity.

The carboxylic acid can also be transformed to provide a reactive site for scaffold elaboration. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic center, ready to react with various nucleophiles to form amides, esters, and other acyl derivatives.

| Target Group | Transformation | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂, Pd/C |

| Nitrile (-C≡N) | Hydrolysis | Amide (-CONH₂) | H₃O⁺ or OH⁻, H₂O₂ |

| Nitrile (-C≡N) | Cycloaddition | Tetrazole | NaN₃, Lewis Acid |

| Carboxylic Acid (-COOH) | Activation | Acyl Chloride (-COCl) | SOCl₂ or (COCl)₂ |

This compound can serve as a valuable building block for the synthesis of larger, more complex molecules, including peptides and other highly functionalized scaffolds. chemistryworld.com Its incorporation relies on the reactivity of its carboxylic acid group to form amide bonds.

In peptide synthesis, the molecule can be incorporated as an unnatural α,α-disubstituted amino acid analog. The gem-dimethyl substitution at the α-carbon introduces significant steric hindrance, which can be used to enforce specific conformations (e.g., β-turns or helical structures) in a peptide backbone. The general strategy involves solid-phase peptide synthesis (SPPS), where the C-terminus of the first amino acid is anchored to a solid resin support. nih.gov

The incorporation of this compound would proceed via a standard coupling cycle:

The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed. peptide.com

The carboxylic acid of this compound is activated using a coupling agent (e.g., DCC, HATU).

The activated acid is then reacted with the free amine of the resin-bound peptide, forming a new peptide bond. masterorganicchemistry.com

The process is repeated to elongate the peptide chain.

Structure Activity Relationship Sar Studies of 2 4 Cyanophenyl 2 Methylpropanoic Acid and Its Analogs

Systematic Structural Modifications and Their Biological Implications

The fundamental structure of this class of SARMs consists of a substituted cyanophenyl ring (A-ring) and another aryl ring (B-ring) connected through a linker to a central 2-methylpropanoic acid core. SAR studies have systematically investigated the impact of modifying each of these components.

The 4-cyanophenyl moiety is a critical feature for the activity of these SARMs. The cyano group, being a strong electron-withdrawing group, plays a key role in the interaction with the androgen receptor (AR). Research has shown that this group often forms important hydrogen bonds with residues such as Gln711 and Arg752 in the ligand-binding pocket of the AR.

Systematic replacement of the cyano group or introduction of other substituents on this phenyl ring has profound effects on biological activity. For instance, studies on related aryl propionamide (B166681) scaffolds, such as ostarine (B1683759) analogs where a trifluoromethyl (CF3) group is present, have demonstrated the importance of electron-withdrawing substituents at this position. In a study on ostarine derivatives with a pentafluorosulfanyl (SF5) group, which is even more electronegative than a CF3 group, a series of analogs with a cyano and SF5 moiety on the same phenyl ring were synthesized and tested for their AR agonist activity. The results indicated that the presence of these electron-withdrawing groups is crucial for potent activity.

Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) or N-amide groups, on the phenyl ring has been shown to significantly decrease AR agonist activity. Conversely, the introduction of other electron-withdrawing groups can lead to compounds with weak to potent agonist activity. This underscores the necessity of a strong electron-withdrawing feature on this aryl ring for effective AR binding and activation.

| Compound | Substituent on Phenyl Ring (B-ring) | Relative AR Agonist Activity |

|---|---|---|

| Analog 1 | -H | Low |

| Analog 2 | -OCH3 (electron-donating) | Significantly Decreased |

| Analog 3 | -CONH2 (electron-donating) | Significantly Decreased |

| Analog 4 | -Cl (electron-withdrawing) | Weak Agonist |

| Analog 5 | -CF3 (strong electron-withdrawing) | Potent Agonist |

| Analog 6 | -SF5 (very strong electron-withdrawing) | Potent Agonist |

This table is a representative summary based on findings from SAR studies of aryl propionamide SARMs.

The 2-methylpropanoic acid core is a conserved structural feature in this class of SARMs and is essential for their biological activity. This core, often in the form of a 2-hydroxy-2-methylpropionamide, correctly positions the two aryl rings for optimal interaction with the androgen receptor's ligand-binding domain. The stereochemistry of this chiral center is also critical, with the (S)-enantiomer generally being the more active form.

While extensive modifications of this core are less common in the literature compared to the aryl moieties, its importance is highlighted by its prevalence in highly potent analogs. The hydroxyl and methyl groups of the core are believed to make crucial contacts within the hydrophobic pocket of the AR. The carboxylic acid or its amide derivative can also participate in hydrogen bonding interactions. Any significant alteration to this core, such as changing the substitution pattern or the length of the propanoic acid chain, would likely disrupt the precise three-dimensional arrangement required for high-affinity binding and would be detrimental to biological potency. The rigidity and specific conformation provided by the gem-dimethyl group are thought to be key for maintaining the bioactive conformation of the molecule.

The nature of the linker influences the distance and relative orientation of the two aromatic rings, which must adopt a specific conformation to fit within the AR ligand-binding pocket. The flexibility and length of the linker are critical parameters. Some research has explored replacing the traditional propionamide linker with more rigid cyclic elements like pyrazoles or indoles to lock the molecule in a more favorable conformation for receptor binding. nih.gov These modifications aim to reduce conformational flexibility, thereby minimizing the entropic penalty upon binding and potentially increasing affinity and selectivity.

| Linker Type | General Impact on Activity/Properties |

|---|---|

| Sulfonyl (-SO2-) | Present in early antiandrogens; often associated with lower agonist activity. |

| Thioether (-S-) | Improved agonist activity and metabolic profile compared to sulfonyl. |

| Ether (-O-) | Generally leads to good metabolic stability and potent SARM activity. |

| Cyclic linkers (e.g., pyrazole, indole) | Introduced to restrict conformation and potentially enhance binding affinity. |

This table illustrates the general trends observed with different linker chemistries in aryl propionamide and related non-steroidal SARMs.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 2-(4-Cyanophenyl)-2-methylpropanoic acid class of SARMs, a general pharmacophore model can be derived from the consistent SAR findings.

The key features of such a pharmacophore model would include:

A hydrogen bond acceptor: This is represented by the nitrogen atom of the 4-cyano group, which is crucial for interaction with donor residues in the AR binding pocket.

Two hydrophobic/aromatic regions: These correspond to the two aryl rings (the cyanophenyl ring and the second substituted phenyl ring). These rings engage in hydrophobic and pi-stacking interactions with nonpolar residues in the receptor.

A hydrogen bond donor/acceptor feature: This can be attributed to the hydroxyl or amide group on the methylpropanoic acid core.

Hydrophobic features: The methyl groups on the propanoic acid core contribute to hydrophobic interactions within the binding site.

These pharmacophoric features, along with their specific spatial relationships, define the ligand design principles for developing new, potent, and selective SARMs based on this scaffold. Virtual screening of compound libraries using such a pharmacophore model can help identify novel chemical entities with the potential for androgenic activity.

Integration of Computational Approaches in SAR Elucidation

Computational chemistry plays an integral role in modern drug discovery and has been extensively applied to understand the SAR of this compound and its analogs. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided valuable insights into how these ligands bind to the androgen receptor at an atomic level.

Molecular docking studies can predict the preferred binding orientation of these SARMs within the AR's ligand-binding pocket. These studies have confirmed the importance of the interactions highlighted by experimental SAR, such as the hydrogen bonding of the cyano group and the hydrophobic interactions of the aryl rings. Docking can also be used to rationalize why certain structural modifications lead to a loss or gain of activity. For example, a substituent that introduces steric hindrance or disrupts a key interaction would be predicted to have lower binding affinity.

Biological Targets and Mechanistic Investigations of 2 4 Cyanophenyl 2 Methylpropanoic Acid

Identification and Characterization of Molecular Targets

There is a lack of direct experimental data identifying and characterizing the molecular targets of 2-(4-Cyanophenyl)-2-methylpropanoic acid. The primary area of research where this chemical scaffold has significance is in the development of modulators for small-conductance calcium-activated potassium (KCa2) channels.

No specific studies detailing the direct enzymatic inhibition or activation by this compound have been found in the reviewed scientific literature.

There is no available data from receptor binding assays or allosteric modulation studies for this compound.

The most relevant biological targets for compounds structurally related to this compound are the small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels. These channels are critical in regulating neuronal excitability and are considered therapeutic targets for various neurological disorders, including ataxia. nih.govescholarship.org

A key compound in this context is N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine (CyPPA), which is a known positive modulator of KCa2.2 and KCa2.3 channels. tocris.com CyPPA serves as a chemical template for the development of more potent and subtype-selective modulators. Structure-activity relationship (SAR) studies on CyPPA analogs have explored the replacement of its cyclohexyl moiety with various substituted phenyl groups, including those with a cyano-substituent. nih.govacs.org

For instance, the synthesis of analogs incorporating a (4-cyanophenyl)propanoic acid moiety has been described in the pursuit of novel KCa2 channel modulators. nih.gov These studies suggest that the cyanophenyl group is a key structural element for interacting with the KCa2 channel protein complex. The positive modulation of KCa2 channels by these compounds is believed to occur through an allosteric mechanism, enhancing the channel's sensitivity to intracellular calcium. nih.gov This leads to an increase in potassium efflux and hyperpolarization of the cell membrane, which can dampen excessive neuronal firing.

While these findings highlight the importance of the 2-(4-cyanophenyl)propanoic acid scaffold in the modulation of KCa2 channels, it is crucial to note that the biological activity of the parent compound itself has not been reported.

Kinetic Analysis of Biological Interactions

Direct kinetic analysis of the biological interactions of this compound is not available. The following sections discuss the kinetic data obtained for its more complex, biologically active analogs that target KCa2 channels.

Data on the enzyme inhibition kinetics for this compound is not available in the scientific literature.

Specific binding kinetics and dissociation constants for this compound have not been determined. However, the potency of related KCa2 channel modulators is typically characterized by their half-maximal effective concentration (EC50) values, which represent the concentration of the compound that elicits a half-maximal response.

The prototypical KCa2 channel activator, CyPPA, demonstrates selectivity for KCa2.2 and KCa2.3 subtypes. tocris.com SAR studies have led to the development of analogs with improved potency. For example, replacing the cyclohexane (B81311) ring of CyPPA with di-halogenated phenyl groups has resulted in compounds with significantly lower EC50 values, indicating higher potency. acs.orgnih.gov

| Compound | EC50 (μM) |

|---|---|

| CyPPA | 7.48 ± 1.58 |

| Compound 2o (a di-halogenated phenyl analog) | 0.99 ± 0.19 |

| Compound 2q (a di-halogenated phenyl analog) | 0.64 ± 0.12 |

This table presents the half-maximal effective concentration (EC50) values of CyPPA and two of its more potent analogs for the potentiation of rat KCa2.2a channels expressed in HEK293 cells. Data sourced from a structure-activity relationship study. nih.gov

These kinetic data for related compounds underscore the therapeutic potential of molecules built upon the 2-(4-cyanophenyl)propanoic acid framework, even in the absence of direct data for the parent compound itself.

Cellular and Subcellular Mechanistic Effects

This compound, also known as AR-C117977, has been identified as a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1). Its mechanism of action at the cellular and subcellular level primarily revolves around the disruption of lactate (B86563) transport, which has significant consequences for cellular metabolism and signaling, particularly in highly proliferative cells such as activated lymphocytes.

The primary mechanism by which this compound modulates cellular signaling is through its inhibition of MCT1. This transporter is crucial for the efflux of lactic acid, a byproduct of glycolysis. In immune cells like T lymphocytes, a metabolic switch to aerobic glycolysis is a hallmark of activation and proliferation. By blocking MCT1, AR-C117977 prevents the export of lactate, leading to intracellular acidification and disruption of the glycolytic pathway. This metabolic inhibition directly impacts T-cell proliferation and function, thereby exerting an immunosuppressive effect. nih.govnih.gov

Research has demonstrated that AR-C117977 markedly inhibits immune responses. nih.gov Its antiproliferative properties on T lymphocytes have been well-documented, with studies showing its ability to inhibit the rat mixed lymphocyte response (MLR), a measure of T-cell activation and proliferation, more potently than cyclosporin (B1163) A. nih.gov Furthermore, in in vivo models, AR-C117977 has been shown to produce a dose-related inhibition in the graft-versus-host response (GVHR), a model for T-cell-mediated inflammation. nih.gov This inhibition of key inflammatory cells underscores its role in modulating immune signaling pathways. The compound and its analogues have shown a strong correlation between their binding affinity for MCT1 and their ability to inhibit lymphocyte proliferation. frontierspartnerships.org

| Compound | In Vitro Activity (Rat MLR) | In Vivo Activity (Rat GVHR) |

| AR-C117977 | More potent than Cyclosporin A | Dose-related inhibition |

| Cyclosporin A | Less potent than AR-C117977 | - |

This table summarizes the comparative inflammatory pathway modulation by AR-C117977 in preclinical models.

The principal molecular target of this compound is the monocarboxylate transporter 1 (MCT1), a protein responsible for transporting monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. mdpi.commedchemexpress.com MCT1 is a member of the solute carrier family 16 (SLC16A1) and plays a critical role in the metabolism of various tissues, including skeletal muscle, heart, brain, and highly glycolytic cells like cancer cells and activated T-lymphocytes. nih.govnih.gov

The inhibitory action of AR-C117977 on MCT1 disrupts the normal physiological function of this transporter, leading to an accumulation of intracellular lactate in glycolytically active cells. nih.gov This disruption of lactate flux and the consequent intracellular pH changes affect the metabolic state of the cell, forcing a switch from glycolysis to oxidative metabolism. biomolther.org

Contrary to the suggestion of its influence on hemoglobin, extensive searches of scientific literature did not yield any evidence to support the interaction of this compound with hemoglobin or any effect on its oxygen affinity. The established mechanism of action for this compound is centered on its potent inhibition of MCT1 and MCT2. frontierspartnerships.org Allosteric modulators of hemoglobin that affect oxygen affinity, such as Voxelotor, typically act through different mechanisms, such as forming a reversible covalent Schiff-base interaction with the N-termini of the hemoglobin alpha-chains. nih.govnih.gov The biological activity of AR-C117977 is consistently attributed to its effects on monocarboxylate transport.

A variety of in vitro methodologies have been employed to identify and characterize inhibitors of MCT1, such as this compound. These screening techniques are essential for determining the potency, specificity, and mechanism of action of such compounds.

One of the primary screening methods is the radiolabeled substrate uptake assay . This technique typically involves using cells that express the transporter of interest (MCT1) and measuring their uptake of a radiolabeled substrate, such as [14C]-lactate. Potential inhibitors are added to the assay, and their ability to reduce the uptake of the radiolabeled substrate is quantified. While effective, this method has drawbacks related to the safety and cost of handling radioactive materials. researchgate.net

To overcome these limitations, nonradioactive, high-throughput screening (HTS)-compatible cell-based assays have been developed. One such method utilizes a cytotoxic substrate of MCT1. In this assay, cells expressing MCT1 are exposed to the cytotoxic substrate in the presence of test compounds. If a compound inhibits MCT1, it prevents the entry of the cytotoxic substrate, thereby promoting cell survival. Cell viability is then measured using standard techniques, such as fluorometric or colorimetric assays, allowing for rapid screening of large compound libraries. researchgate.net

Other key in vitro assays used to characterize compounds like AR-C117977 include:

Binding Assays: These assays determine the affinity of the compound for the transporter protein. This can be done using radiolabeled ligands that compete with the test compound for binding to MCT1 expressed in a suitable system, such as yeast cells. frontierspartnerships.org

Mixed Lymphocyte Response (MLR) Assay: As a functional assay for immunosuppressive activity, the MLR is used to assess the ability of a compound to inhibit T-lymphocyte proliferation in response to allogeneic stimulation. nih.gov The level of proliferation is often measured by the incorporation of radiolabeled thymidine (B127349) or using dye dilution assays.

Fluorometric Microcultural Cytotoxicity Assay (FMCA): This is a useful screening method for evaluating the short-term cytotoxic or antiproliferative effects of multiple compounds at various concentrations simultaneously. diva-portal.org

| Assay Type | Purpose | Example Readout |

| Radiolabeled Substrate Uptake | Measure functional inhibition of transport | Reduction in [14C]-lactate uptake |

| HTS Cell-Based Assay | High-throughput screening of inhibitors | Increased cell viability |

| Binding Assay | Determine binding affinity to transporter | Displacement of a radiolabeled ligand |

| Mixed Lymphocyte Response (MLR) | Assess immunosuppressive activity | Inhibition of T-cell proliferation |

This table provides an overview of the in vitro screening methodologies used for this compound and similar MCT1 inhibitors.

Computational Chemistry and Molecular Modeling of 2 4 Cyanophenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties and energetics of a molecule. These methods provide a detailed picture of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties. For 2-(4-Cyanophenyl)-2-methylpropanoic acid, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), can be used to determine its optimized geometry and electronic characteristics.

Key insights from DFT studies include the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various conceptual DFT reactivity descriptors that quantify the chemical behavior of the molecule. scielo.org.mxacs.orgnumberanalytics.comnumberanalytics.comworldscientific.com These descriptors offer a quantitative measure of a molecule's or ion's reactivity. numberanalytics.com For this compound, these descriptors can predict the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the carboxylic acid group and the cyano group would be expected to be electron-rich regions, susceptible to electrophilic attack, while the aromatic ring would also play a significant role in its reactivity.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including the bond connecting the phenyl ring to the quaternary carbon and the C-C bond of the propanoic acid moiety. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

The results of a conformational analysis are crucial for understanding how the molecule might fit into the binding site of a biological target. The global minimum energy conformation is often, but not always, the bioactive conformation.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins.

Ligand-Target Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. medium.com Given that arylpropanoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, molecular docking could be employed to investigate the binding of this compound to COX-1 and COX-2. nih.govnih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein (e.g., from the Protein Data Bank). The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for understanding the molecular basis of potential biological activity and for designing more potent analogs. researchgate.netnih.govacs.org

Table 2: Illustrative Molecular Docking Results of this compound with COX-2

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the active site forming interactions |

| Types of Interactions | Hydrogen bond with Ser530, Pi-pi stacking with Tyr355 | Predicted intermolecular forces stabilizing the complex |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.goviaanalysis.commdpi.comdntb.gov.uafrontiersin.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms by solving Newton's equations of motion. These simulations, typically run for nanoseconds to microseconds, can assess the stability of the predicted binding mode. nih.govacs.orgresearchgate.netchemrxiv.orgoup.com If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.

MD simulations also allow for a more thorough exploration of the conformational space of both the ligand and the protein, accounting for their flexibility. nih.gov Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. acs.orgresearchgate.netchemrxiv.org Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Cheminformatics and QSAR represent data-driven approaches to drug discovery and chemical analysis.

Cheminformatics tools can be used to analyze the physicochemical properties of this compound and compare it to libraries of known active compounds. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov These properties, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, are important determinants of a molecule's drug-likeness.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comhumanjournals.comorientjchem.orgaminer.cnnih.gov If a series of analogs of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. This model would use molecular descriptors (numerical representations of chemical structure) to predict the activity of new, unsynthesized compounds. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. For arylpropanoic acids, descriptors related to hydrophobicity, electronic properties, and steric factors have been shown to be important for their anti-inflammatory activity. humanjournals.comresearchgate.net

Virtual Screening for Analog Discovery and Optimization

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For a compound such as this compound, virtual screening serves as a powerful tool for discovering structurally related or functionally similar molecules (analogs) that may possess enhanced activity, selectivity, or improved pharmacokinetic profiles. This process can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure for the biological target, LBVS utilizes the structure of a known active molecule—in this case, this compound—as a template. A key technique in LBVS is pharmacophore modeling. nih.govdergipark.org.tr A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov

For this compound, a pharmacophore model would be generated by identifying its key chemical features:

An aromatic ring (hydrophobic feature).

A cyano group (potential hydrogen bond acceptor).

A carboxylic acid group (hydrogen bond donor and acceptor, negative ionizable feature).

A gem-dimethyl group (hydrophobic/steric feature).

This 3D arrangement of features serves as a query to rapidly screen large compound databases, such as ZINC, for molecules that match the pharmacophore, thereby identifying structurally diverse compounds with the potential for similar biological activity. dergipark.org.trplos.org

Structure-Based Virtual Screening (SBVS)

If the biological target of this compound is known and its 3D structure has been determined (e.g., via X-ray crystallography), SBVS can be employed. The primary method in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target's active site. mdpi.comnih.gov Large virtual libraries of compounds are docked into the target's binding pocket, and the results are scored based on predicted binding energy. mdpi.com The top-scoring compounds are then selected for further experimental testing. This approach not only helps in identifying new potential inhibitors but also provides insights into the specific molecular interactions driving the binding process. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at creating a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com Such models are invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.com

The development of a QSAR model for analogs of this compound would involve several key steps:

Data Set Preparation : A dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values, often converted to a logarithmic scale like pIC₅₀) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., XlogP), topological indices (e.g., atom counts and connectivity), and quantum chemical parameters. researchgate.net

Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with biological activity. scispace.comresearchgate.net The robustness and predictive power of the resulting model are rigorously assessed through internal (e.g., leave-one-out cross-validation) and external validation using the test set. scispace.com

A hypothetical QSAR model might reveal, for instance, that higher lipophilicity (positive coefficient for XlogP) and the presence of specific atom counts at certain topological distances (e.g., T_C_O_4) negatively impact inhibitory activity, guiding chemists to design more potent analogs. researchgate.net

| Compound ID | Analog Structure | XlogP | T_C_O_4 | pIC₅₀ (Hypothetical) |

|---|---|---|---|---|

| 1 | This compound | 2.1 | 2 | 5.5 |

| 2 | 2-(4-Aminophenyl)-2-methylpropanoic acid | 1.3 | 2 | 4.8 |

| 3 | 2-(4-Chlorophenyl)-2-methylpropanoic acid | 2.8 | 2 | 5.9 |

| 4 | 2-(4-Cyanophenyl)-propanoic acid | 1.7 | 2 | 5.2 |

Data Analysis and Visualization in Computational Studies

Computational studies, particularly virtual screening and molecular dynamics simulations, generate vast and complex datasets. Effective data analysis and visualization are crucial for interpreting these results and extracting actionable insights.

Following a virtual screening campaign based on this compound, the output would consist of thousands of docked compounds with associated scores and properties. Data analysis would involve filtering these hits based on multiple criteria, such as:

Docking Score : To rank compounds by their predicted binding affinity.

Pharmacophore Fit : To assess how well a hit matches the initial pharmacophore model.

Drug-likeness : Evaluating properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors (e.g., using Lipinski's Rule of Five) to ensure favorable pharmacokinetic properties.

Ligand Efficiency : Normalizing the binding energy by the number of heavy atoms to identify smaller, more efficient binders.

Visualization tools are then used to inspect the top-ranked compounds. This includes generating 2D and 3D diagrams of the predicted binding poses within the target's active site, allowing researchers to visually confirm key interactions (e.g., hydrogen bonds, pi-pi stacking) and understand the structural basis of activity. mdpi.com For QSAR studies, visualization involves creating scatter plots to show the correlation between predicted and experimental activities and generating 3D contour maps from models like CoMFA to illustrate regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.com These visual aids are indispensable for making informed decisions in the iterative process of drug design and optimization.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC₅₀ | Molecular Weight | Lipinski Violations |

|---|---|---|---|---|

| ZINC00001234 | -9.8 | 7.1 | 345.4 | 0 |

| ZINC00005678 | -9.5 | 6.9 | 380.2 | 0 |

| ZINC00009012 | -9.2 | 6.7 | 410.5 | 0 |

| ZINC00003456 | -8.9 | 6.5 | 450.6 | 1 |

Advanced Analytical Method Development for Research on 2 4 Cyanophenyl 2 Methylpropanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in chemical research for separating components of a mixture and for quantifying the amount of a specific substance. For 2-(4-cyanophenyl)-2-methylpropanoic acid, various chromatographic methods are employed to assess its purity and concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. pensoft.netpensoft.net

A typical RP-HPLC method involves a C18 column, which provides excellent separation for aromatic carboxylic acids. The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the main compound from any potential impurities with different polarities. researchgate.netsemanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector, as the cyanophenyl group provides strong chromophoric activity, typically monitored at a wavelength around 225-230 nm. pensoft.net Method validation according to established guidelines ensures linearity, accuracy, precision, and specificity for reliable quantification. pensoft.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for carboxylic acids. |

| Elution Mode | Gradient | Effective for separating impurities with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good separation efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 225 nm | Wavelength for optimal absorbance by the cyanophenyl chromophore. pensoft.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar carboxylic acid group, has low volatility and is prone to thermal degradation and adsorption on the GC column. jfda-online.com To overcome these limitations, derivatization is an essential prerequisite for GC analysis. mdpi.com

This process involves converting the polar -COOH group into a less polar, more volatile ester or silyl (B83357) ester group. shimadzu.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. mdpi.com Alkylation to form methyl or ethyl esters is another viable approach. Once derivatized, the compound can be readily analyzed on a standard non-polar GC column (e.g., DB-5) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. jfda-online.comnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent Class | Example Reagent | Abbreviation | Resulting Derivative |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ester | |

| Alkylating Agents | Methanolic HCl | - | Methyl ester |

| Diazomethane | - | Methyl ester |

It is important to note that the structure of this compound features a quaternary carbon atom bonded to two identical methyl groups, a cyanophenyl group, and a carboxylic acid group. Due to the presence of two identical substituents (the methyl groups) on this carbon, the molecule is achiral and does not exist as enantiomers. Therefore, chiral chromatography for enantiomeric purity assessment is not applicable to this specific compound.

However, to illustrate the analytical approach that would be used for a structurally similar chiral analogue, one can consider 2-(4-cyanophenyl)propanoic acid (which lacks one of the methyl groups). The separation of its enantiomers is critical in many research contexts. Chiral HPLC is the predominant method for this purpose, utilizing a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely effective for a broad range of chiral compounds, including profen-class acids. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Mobile phases in normal-phase, polar organic, or reversed-phase modes can be employed to optimize the separation. sigmaaldrich.com

Table 3: Exemplary Chiral HPLC Conditions for a Chiral Analogue (2-(4-cyanophenyl)propanoic acid)

| Parameter | Condition |

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H) nih.gov |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | UV at 230 nm |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are used to probe the molecular structure and confirm the identity of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ethernet.edu.et Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, one would expect to see a singlet for the six equivalent protons of the two methyl groups. The aromatic protons on the cyanophenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, though its presence can sometimes be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be observed for the methyl carbons, the quaternary carbon, the carbonyl carbon of the acid, the cyano carbon, and the four unique carbons of the aromatic ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~11.0 - 12.0 | Broad Singlet | -COOH |

| ~7.7 | Doublet | 2 Aromatic Protons (ortho to -CN) | |

| ~7.5 | Doublet | 2 Aromatic Protons (ortho to -C(CH₃)₂) | |

| ~1.6 | Singlet | 6 Protons from 2 x -CH₃ | |

| ¹³C NMR | ~178 | Singlet | -C OOH |

| ~148 | Singlet | Aromatic C -C(CH₃)₂ | |

| ~132 | Singlet | Aromatic C H | |

| ~128 | Singlet | Aromatic C H | |

| ~118 | Singlet | -C N | |

| ~112 | Singlet | Aromatic C -CN | |

| ~45 | Singlet | -C (CH₃)₂ | |

| ~25 | Singlet | -C H₃ |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound by providing a highly accurate mass measurement, which can confirm its molecular formula (C₁₁H₁₁NO₂). uni.lu

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. uni.lu Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. nih.gov Characteristic fragmentation of this compound would include the loss of the carboxyl group (a mass loss of 45 Da) and cleavage at the benzylic position, providing structural confirmation. docbrown.infonih.gov

Table 5: Predicted Mass-to-Charge (m/z) Ratios for Key Ions of this compound

| Ion | Predicted m/z (Monoisotopic) | Ionization Mode | Description |

| [M+H]⁺ | 190.0863 | ESI (+) | Protonated molecular ion |

| [M+Na]⁺ | 212.0682 | ESI (+) | Sodium adduct of molecular ion |

| [M-H]⁻ | 188.0717 | ESI (-) | Deprotonated molecular ion |

| [M-COOH]⁺ | 144.0808 | ESI (+) MS/MS | Fragment from loss of carboxyl group |

| [C₇H₄N]⁺ | 102.0338 | ESI (+) MS/MS | Fragment corresponding to cyanophenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation and quantification of chemical compounds. In the context of research on this compound, these methods provide critical information regarding its functional groups and electronic properties.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the this compound molecule. The IR spectrum is unique to the compound and serves as a molecular fingerprint. The primary absorption bands expected in the IR spectrum of this compound are attributed to the carboxylic acid, nitrile, and aromatic functionalities.

The carboxylic acid group gives rise to two particularly distinct absorption bands. A very broad band, typically appearing in the range of 3300 to 2500 cm⁻¹, is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The second significant band for the carboxylic acid is the C=O (carbonyl) stretching vibration, which is expected to be a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info

The nitrile group (C≡N) presents a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of the cyano functionality. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Finally, the methyl groups will show C-H stretching vibrations around 2975-2845 cm⁻¹. docbrown.info

Interactive Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Sharp, Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Sharp, Medium |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |

| Alkyl | C-H Stretch | ~2975 - 2845 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the cyanophenyl chromophore. Aromatic systems typically exhibit multiple absorption bands corresponding to π → π* transitions. For a substituted benzene ring, such as the one in the target molecule, characteristic absorption bands are expected. The electronic transitions within the benzene ring and the influence of the cyano and carboxylic acid substituents will determine the specific wavelengths of maximum absorbance (λmax). It is anticipated that the compound will exhibit significant absorption in the UV region, likely with a primary absorption band around 230-280 nm.

Method Validation and Robustness for Research Applications

For any quantitative analytical method developed for this compound, thorough validation is essential to ensure the reliability and accuracy of the research data generated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation include specificity, linearity, accuracy, and precision.

Robustness Studies for Method Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.com For a high-performance liquid chromatography (HPLC) method, for instance, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. chromatographytoday.comsepscience.com The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) is then assessed. These studies are crucial for ensuring that the method is reliable and transferable between different laboratories and instruments. chromatographyonline.com

Interactive Table: Example of a Robustness Study for an HPLC Method

| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area | Conclusion |

| Mobile Phase pH | ± 0.2 units | < 2% change | < 1% change | Robust |

| Organic Solvent in Mobile Phase | ± 2% | < 5% change | < 2% change | Robust |

| Column Temperature | ± 5 °C | < 3% change | < 1.5% change | Robust |

| Flow Rate | ± 0.1 mL/min | < 4% change | < 2.5% change | Minor effect, needs control |

Metabolic Studies and Biotransformation of 2 4 Cyanophenyl 2 Methylpropanoic Acid

Identification of In Vitro and In Vivo Metabolic Pathways

No research data is publicly available.

Characterization of Enzymatic and Non-Enzymatic Biotransformations

No research data is publicly available.

Research on the Role of Metabolites in Biological Activity

No research data is publicly available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Cyanophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of 4-cyanophenyl precursors followed by carboxylation. For example, alkylation of 4-cyanobenzyl halides with methylpropanoate derivatives under basic conditions (e.g., NaH in THF) yields intermediates, which are hydrolyzed to the carboxylic acid using aqueous HCl . Reaction temperature (0–25°C) and solvent polarity significantly impact regioselectivity and purity. Confirm purity via HPLC (>95%) and characterize using H/C NMR and FT-IR .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Look for the para-cyanophenyl aromatic protons (δ 7.6–8.0 ppm, doublet) and methyl groups (δ 1.4–1.6 ppm, singlet).

- Mass Spectrometry : ESI-MS should show [M-H] at m/z 174.1 (CHNO) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the cyano and methyl groups .

Advanced Research Questions

Q. What is the role of the para-cyano substituent in modulating biological activity compared to other substituents (e.g., methyl, chloro)?

- Methodological Answer : The electron-withdrawing cyano group enhances metabolic stability and influences binding to enzymes like cyclooxygenase (COX). Compare with analogs (Table 1):

| Substituent | LogP | COX-2 IC (µM) | Metabolic Stability (t, h) |

|---|---|---|---|

| -CN (para) | 1.8 | 0.45 | 6.2 |

| -CH | 2.3 | 1.2 | 3.8 |

| -Cl | 2.5 | 0.75 | 4.5 |

Data from enzyme inhibition assays and liver microsome studies .

Q. How can contradictory data on anti-inflammatory activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, COX isoform specificity). Standardize protocols:

- Use recombinant COX-1/COX-2 enzymes to isolate isoform effects.

- Validate in primary human macrophages to assess physiological relevance.

- Control for compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) .

Q. What strategies improve brain permeability for CNS-targeted applications?

- Methodological Answer : Modify logP and hydrogen-bond donors:

- Introduce prodrug esters (e.g., tert-butyl) to enhance lipophilicity.

- Reduce polar surface area (<90 Å) by masking the carboxylic acid as an amide.

- Assess blood-brain barrier penetration using in vitro PAMPA-BBB models (Pe > 2.0 × 10 cm/s indicates high permeability) .

Experimental Design & Data Analysis

Q. How to design SAR studies for optimizing this compound derivatives?

- Methodological Answer :

Core Modifications : Vary substituents at phenyl (e.g., -F, -OCH) and propanoic acid (e.g., α-methyl vs. β-methyl).

Assay Selection : Test COX-1/COX-2 inhibition (enzyme-linked immunosorbent assays) and cytotoxicity (MTT assay).

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. What analytical methods quantify the compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in HO/acetonitrile). Monitor transitions m/z 175→129 (quantifier) and 175→102 (qualifier).

- Validate method for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .

Mechanistic & Pharmacological Studies

Q. Does this compound exhibit off-target effects on nuclear receptors (e.g., PPARγ)?

- Methodological Answer :

- Perform luciferase reporter assays in HEK293T cells transfected with PPARγ.

- Compare with rosiglitazone (positive control). No significant activation (<10% at 10 µM) suggests selectivity for COX pathways .

Q. How does the compound interact with plasma proteins, and how does this affect bioavailability?

- Methodological Answer :

- Use equilibrium dialysis to measure plasma protein binding (e.g., human serum albumin).

- High binding (>95%) may reduce free fraction, necessitating dose adjustment. Correlate with in vivo pharmacokinetics in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.